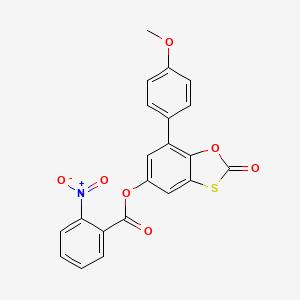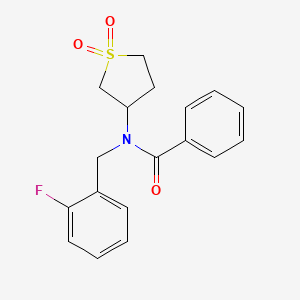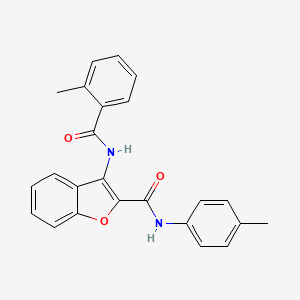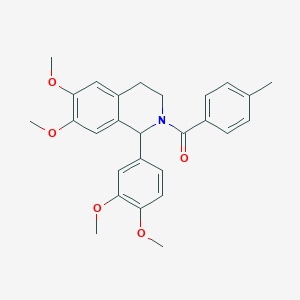![molecular formula C20H21N5O2 B14994649 1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14994649.png)
1-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound featuring a unique structure that combines a phenyl group, a pyrrole ring, a pyrazole ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a cyclization reaction involving an α,β-unsaturated carbonyl compound and an amine.
Coupling with Piperidine: The final step involves coupling the pyrazole-pyrrole intermediate with piperidine-4-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrole rings using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
科学研究应用
1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes such as dihydrofolate reductase or tyrosine kinases, leading to the disruption of cellular processes essential for the growth and proliferation of cancer cells . Additionally, it may modulate receptor activity, affecting signal transduction pathways involved in inflammation and immune response.
相似化合物的比较
Similar Compounds
1-(4-(1H-Pyrrol-1-yl)phenyl)-1H-pyrrole: Shares the pyrrole ring structure but lacks the pyrazole and piperidine components.
Imidazole-containing compounds: Similar in having a nitrogen-containing heterocycle but differ in the specific ring structures and substituents.
Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazole rings but differ in the specific arrangement and additional substituents.
Uniqueness
1-[1-PHENYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This structural complexity allows it to interact with various molecular targets, making it a versatile compound for research and potential therapeutic applications.
属性
分子式 |
C20H21N5O2 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
1-(1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c21-18(26)15-8-12-24(13-9-15)20(27)17-14-22-25(16-6-2-1-3-7-16)19(17)23-10-4-5-11-23/h1-7,10-11,14-15H,8-9,12-13H2,(H2,21,26) |
InChI 键 |
JMPPAWBPOKVPIJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-benzyl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B14994573.png)


![methyl 4-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B14994584.png)
![N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B14994588.png)
![7-fluoro-2-(2-methoxyethyl)-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14994601.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B14994603.png)

![N-[4-({3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B14994613.png)

![N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B14994633.png)
![3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14994634.png)
![5-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B14994638.png)

